molecular formula C17H12BrN5O2S2 B2918638 N-(2-bromophenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide CAS No. 1207016-94-1

N-(2-bromophenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide

Cat. No.: B2918638
CAS No.: 1207016-94-1
M. Wt: 462.34
InChI Key: VTPKEYIOFCRVBC-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core substituted with a thiophene moiety at position 8 and a 2-bromophenylacetamide group via a thioether linkage. This structure combines electron-deficient aromatic systems (pyrazolotriazine, bromophenyl) with sulfur-containing groups, which are often associated with enhanced pharmacokinetic properties and target binding in medicinal chemistry. The compound’s design likely aims to optimize interactions with biological targets through hydrogen bonding (via acetamide and triazinone groups) and π-π stacking (via aromatic substituents) .

Properties

IUPAC Name

N-(2-bromophenyl)-2-[(4-oxo-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5O2S2/c18-10-4-1-2-5-11(10)19-15(24)9-27-17-21-20-16(25)13-8-12(22-23(13)17)14-6-3-7-26-14/h1-8H,9H2,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPKEYIOFCRVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical formula of this compound reflects its intricate design, featuring a bromophenyl group and a thiophene-substituted pyrazolo-triazine moiety. The presence of these functional groups suggests various pharmacological properties.

PropertyValue
Molecular FormulaC₁₄H₁₃BrN₄O₂S
Molecular Weight368.25 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot determined

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives of thiophene and pyrazole have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of related compounds has been documented extensively. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The proposed mechanism includes the inhibition of specific kinases involved in cell proliferation.

Enzyme Inhibition

Compounds similar to this compound are also being studied for their ability to inhibit enzymes such as matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis . This inhibition could lead to reduced tumor growth in vivo.

Case Studies

Several case studies highlight the biological efficacy of compounds with similar structures:

  • Case Study 1: Antimicrobial Efficacy
    • Compound : 3-Bromophenyl derivatives
    • Findings : Demonstrated significant inhibition against Candida albicans and Aspergillus fumigatus.
    • Method : Minimum inhibitory concentration (MIC) was determined using serial dilution techniques .
  • Case Study 2: Anticancer Activity
    • Compound : Pyrazolo[1,5-a]pyrimidines
    • Findings : Showed selective cytotoxicity towards MCF-7 and HCT116 cells.
    • Method : Cell viability assays indicated a dose-dependent response .
  • Case Study 3: Enzyme Inhibition
    • Compound : Thiophene-based derivatives
    • Findings : Inhibition of MMPs led to reduced cell migration in vitro.
    • Method : Boyden chamber assays were utilized to assess invasive potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound belongs to a family of pyrazolotriazine-thioacetamide derivatives. Key analogs and their structural distinctions are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
N-(2-bromophenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide 2-bromophenyl, thiophen-2-yl C₁₉H₁₄BrN₅O₂S₂ 512.38 Bromine enhances lipophilicity; thiophene contributes to π-stacking Target
N-(4-acetylphenyl)-2-{[4-oxo-2-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide 4-acetylphenyl, thiophen-2-yl C₂₀H₁₆N₆O₃S₂ 460.50 Acetyl group increases polarity; potential hydrogen-bond acceptor
N-(4-ethylphenyl)-2-((8-(4-methoxyphenyl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide 4-ethylphenyl, 4-methoxyphenyl C₂₂H₂₁N₅O₃S 435.50 Methoxy and ethyl groups enhance solubility; weaker electron-withdrawing effects
N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide 2-chlorobenzyl, triazolopyrimidinone C₁₄H₁₂ClN₅O₂S 349.80 Smaller core (triazolopyrimidine); chlorobenzyl may improve CNS penetration

Key Observations:

  • Substituent Impact: The 2-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to analogs with methoxy or acetyl substituents. Bromine’s electronegativity may also influence binding to hydrophobic pockets in target proteins.

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